REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:7])[C:4]([CH3:6])=[CH2:5].C=C>CO>[CH2:3]=[CH2:4].[CH3:1][O:2][C:3](=[O:7])[C:4]([CH3:6])=[CH2:5] |f:3.4|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
COC(C(=C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
block copolymerization
|
Type
|
CUSTOM
|
Details
|
was initiated at room temperature
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
CUSTOM
|
Details
|
to precipitate a polymer
|
Type
|
CUSTOM
|
Details
|
The polymer thus precipitated
|
Type
|
FILTRATION
|
Details
|
was filtrated
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The polymer thus obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform in a Soxhlet apparatus for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C=C.COC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 710 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |